

Physical and chemical properties of 2'-Methylbiphenyl-3-carboxylic acid

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Compound of Interest

Compound Name: 2'-Methylbiphenyl-3-carboxylic acid

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An In-depth Technical Guide to 2'-Methylbiphenyl-3-carboxylic Acid

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern synthetic and medicinal chemistry, the biphenyl carboxylic acid scaffold holds a position of significant importance. This structural motif, characterized by a rigid biphenyl backbone and a versatile carboxylic acid functional group, offers a unique combination of stability and reactivity.[1] **2'-Methylbiphenyl-3-carboxylic acid** (CAS No. 168618-44-8), an asymmetrically substituted member of this family, serves as a crucial building block in the synthesis of complex organic molecules. Its structure is foundational in the development of pharmacologically active compounds, where the biphenyl moiety provides a framework for precise interaction with biological targets, and the carboxylic acid group allows for modulation of physicochemical properties like solubility and serves as a key site for hydrogen bonding.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2'-Methylbiphenyl-3-carboxylic acid**, alongside practical insights into its synthesis, analysis, and applications for professionals in research and drug development.

Part 1: Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both chemical reactions and biological systems. While specific experimental data for this particular isomer are not widely published, its properties can be reliably understood through data from chemical databases and comparison with closely related analogues.

Key Identifiers and Properties

A summary of the core physicochemical properties for **2'-Methylbiphenyl-3-carboxylic acid** is presented below.

Property	Value	Source
IUPAC Name	3-(2-methylphenyl)benzoic acid	[2]
CAS Number	168618-44-8	[2]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[2]
Molecular Weight	212.24 g/mol	[2]
Appearance	White to off-white solid (Expected)	-
Melting Point	Not experimentally reported. Isomers like 4'-Methylbiphenyl-2-carboxylic acid melt at 146-148 °C.	[3]
Boiling Point	Not experimentally reported. Isomers like 2-methylbiphenyl boil at ~255 °C.	[4] [5]
XlogP (Predicted)	4.0	[6]

Solubility and Acidity (pKa)

The solubility of **2'-Methylbiphenyl-3-carboxylic acid** is dictated by its dual nature. The large, nonpolar biphenyl core renders it poorly soluble in water but readily soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[\[3\]](#)

The acidity of the carboxylic acid group is a critical parameter. While an experimental pKa for this specific molecule is not available, the pKa for the related 4'-Methylbiphenyl-2-carboxylic acid is predicted to be approximately 3.90.[3] Generally, aromatic carboxylic acids are more acidic than their aliphatic counterparts due to the resonance stabilization of the carboxylate conjugate base. The pKa value is crucial for understanding its behavior in physiological environments and for designing purification protocols, such as acid-base extraction.

Part 2: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The expected spectral features for **2'-Methylbiphenyl-3-carboxylic acid** are derived from the characteristic absorptions of its constituent functional groups.[7]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the spectral bands are characteristically broad.[8][9]

- **O-H Stretch:** A very broad and strong absorption band is expected between 2500-3300 cm^{-1} . [7][9] This band is a hallmark of a carboxylic acid dimer and often overlaps with the sharper C-H stretching signals.[8]
- **C-H Stretch (Aromatic/Alkyl):** Sharp peaks will be superimposed on the O-H band, typically just above 3000 cm^{-1} for aromatic C-H and just below 3000 cm^{-1} for the methyl group C-H.
- **C=O Stretch:** A strong, sharp absorption is expected in the range of 1680-1710 cm^{-1} for the carbonyl group conjugated with the aromatic ring.[8]
- **C-O Stretch & O-H Bend:** A C-O stretching band should appear in the 1210-1320 cm^{-1} region, and a broad O-H out-of-plane bend is often visible near 900-960 cm^{-1} . [8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

- **^1H NMR Spectrum:**

- Carboxylic Proton (-COOH): A highly deshielded singlet is expected far downfield, typically between 10-13 ppm. This signal is often broad and will disappear upon exchange with D₂O.[1][7]
- Aromatic Protons (Ar-H): A complex series of multiplets is expected between 7.0-8.2 ppm, corresponding to the seven protons on the two phenyl rings. The substitution pattern will lead to distinct splitting patterns that can be resolved with high-field NMR.
- Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the range of 2.2-2.5 ppm.[10]
- ¹³C NMR Spectrum:
 - Carbonyl Carbon (-COOH): The carboxyl carbon signal is expected in the deshielded region of 165-180 ppm.[7][11]
 - Aromatic Carbons (Ar-C): Multiple signals will appear between approximately 125-145 ppm. Quaternary carbons (including the two carbons linking the phenyl rings) will have lower intensities.
 - Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear upfield, typically around 20-25 ppm.

Part 3: Chemical Reactivity and Synthesis

Reactivity Profile

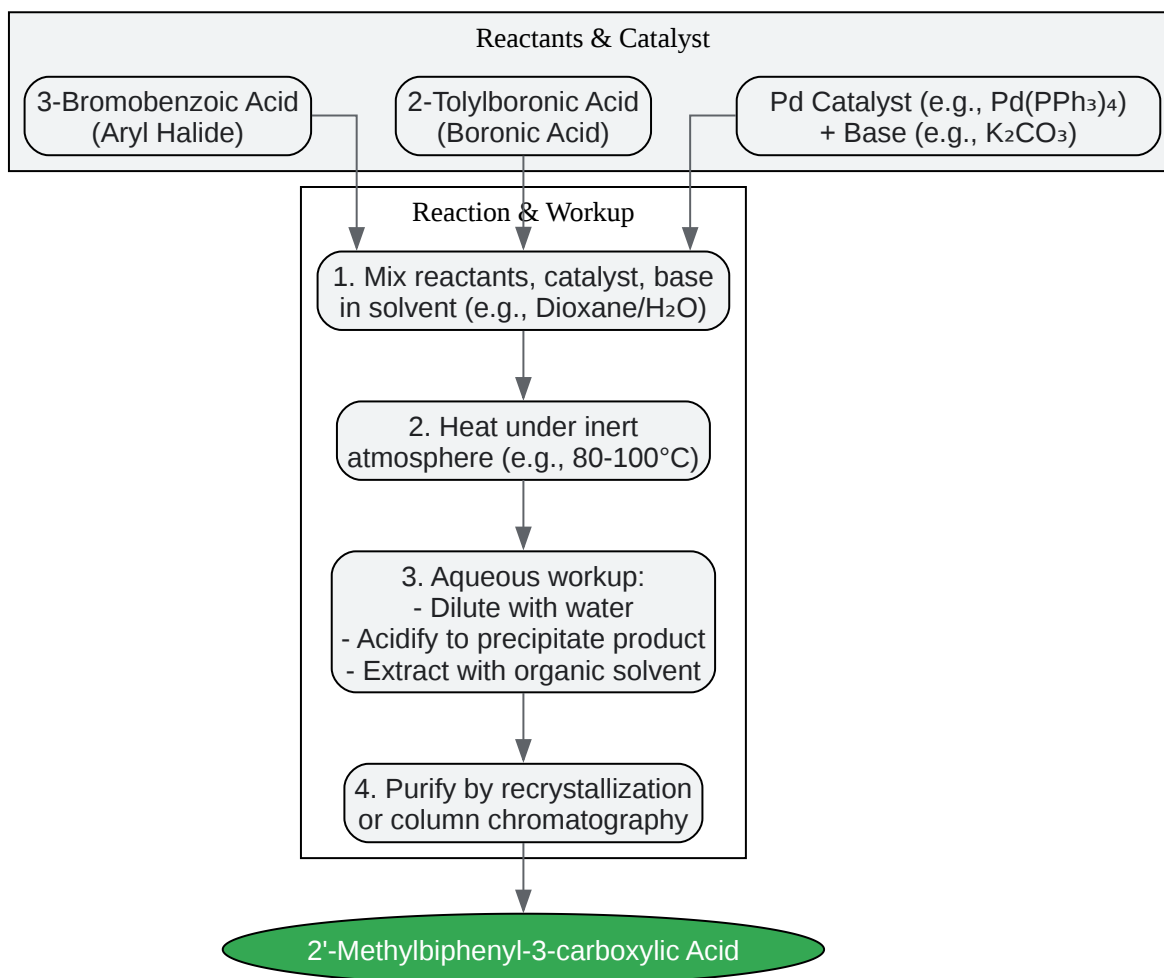
The reactivity of **2'-Methylbiphenyl-3-carboxylic acid** is governed by its functional groups: the carboxylic acid and the aromatic biphenyl system.

- Carboxylic Acid Group: This group is the primary site of reactivity, undergoing standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents), and reduction to the corresponding primary alcohol (using strong reducing agents like LiAlH₄).
- Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The positions of substitution are directed by the existing activating (methyl) and deactivating (carboxyl) groups.

- Thermal Decomposition: At high temperatures, biphenyl carboxylic acids can undergo decarboxylation to yield biphenyl or dehydration and ring-closure to form fluorenone derivatives.[\[4\]](#)[\[12\]](#)

Representative Synthesis: Suzuki-Miyaura Cross-Coupling

The most efficient and widely used method for constructing unsymmetrical biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[10\]](#)[\[13\]](#)[\[14\]](#) This method involves the coupling of an aryl halide with an arylboronic acid. For **2'-Methylbiphenyl-3-carboxylic acid**, a logical pathway is the coupling of 3-bromobenzoic acid with 2-tolylboronic acid.



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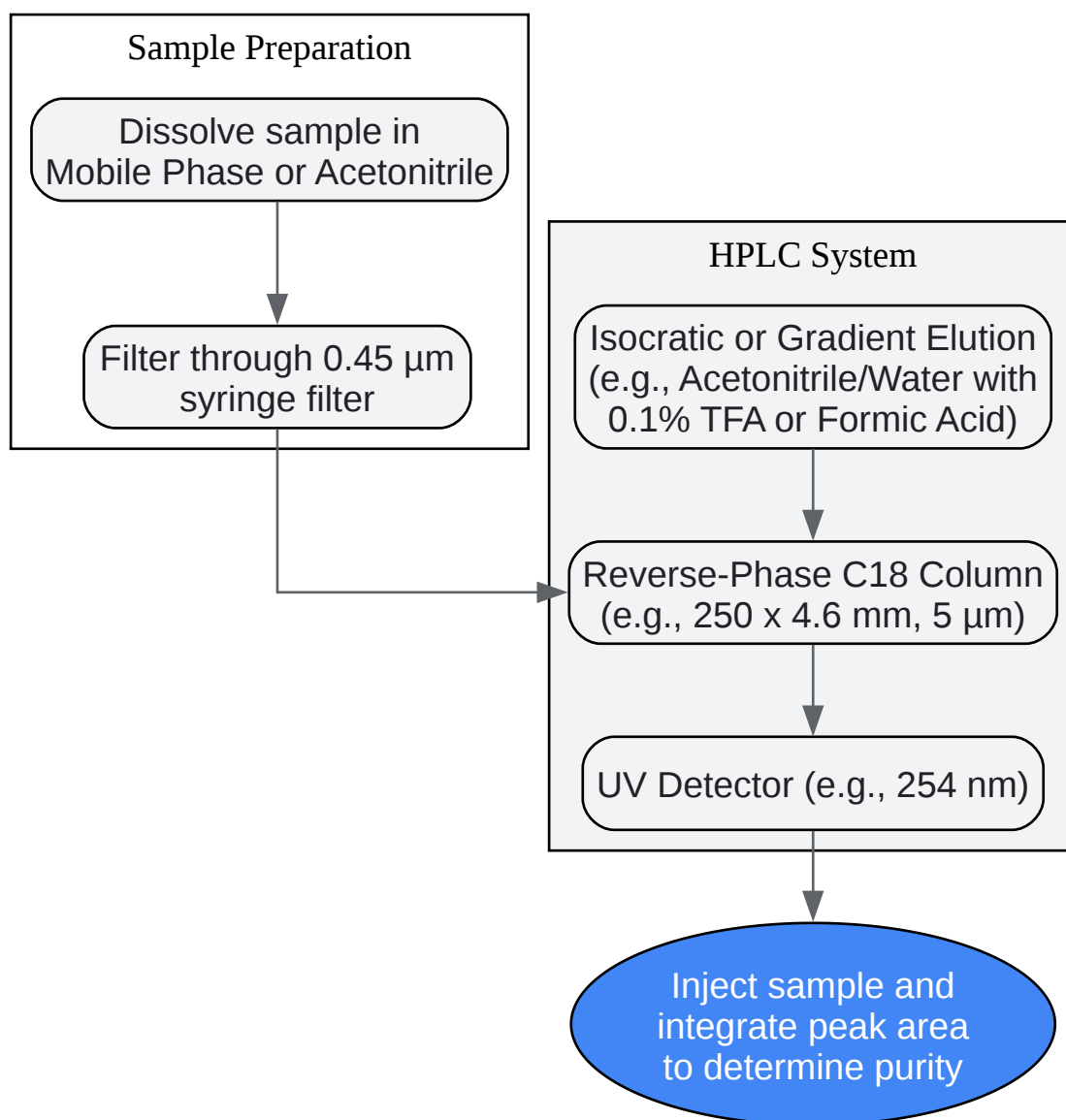
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

- Reaction Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 2-tolylboronic acid (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).^{[15][16]}

- **Catalyst Addition:** Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
- **Reaction:** Heat the resulting mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 1M) until the product precipitates.
- **Extraction:** Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene) or by silica gel column chromatography to yield pure **2'-Methylbiphenyl-3-carboxylic acid**.

Part 4: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of biphenyl carboxylic acids and for their quantification in various matrices.



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Caption: General workflow for HPLC analysis.

- Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or the mobile phase. Dilute as necessary for analysis.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).

- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid). A typical starting point is an isocratic mixture of 60:40 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the aromatic system absorbs strongly, typically around 254 nm.
- Injection Volume: 10-20 μ L.
- Analysis: Inject the prepared sample. The purity is determined by calculating the relative area of the main peak against any impurity peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.

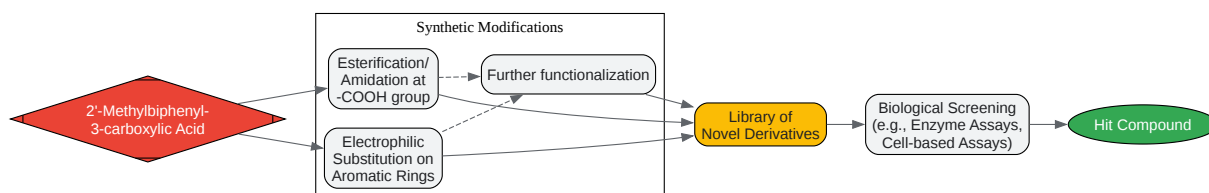
Part 5: Applications and Significance in Drug Development

The true value of **2'-Methylbiphenyl-3-carboxylic acid** lies in its role as a versatile intermediate. The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^[1]

- Anti-inflammatory Agents: Derivatives like Flurbiprofen and Fenbufen are non-steroidal anti-inflammatory drugs (NSAIDs) based on a biphenyl core.
- Antihypertensive Drugs: The scaffold is critical in the synthesis of Angiotensin II receptor blockers (ARBs), a major class of drugs used to treat hypertension.^[1]
- Anticancer Research: Biphenyl carboxylic acid derivatives have been synthesized and investigated for their in vitro anticancer activity against various cell lines.
- Other Therapeutic Areas: The structural motif has been explored for antimicrobial, antidiabetic, and immunosuppressant activities.^[7]

The specific substitution pattern of 2'-methyl and 3-carboxyl groups provides a unique three-dimensional arrangement that chemists can exploit to achieve specific binding interactions with

target proteins, making it a valuable building block for generating novel molecular entities.



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Caption: Role as a scaffold in discovery chemistry.

Part 6: Safety and Handling

As a laboratory chemical, **2'-Methylbiphenyl-3-carboxylic acid** must be handled with appropriate precautions.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

2'-Methylbiphenyl-3-carboxylic acid is a synthetically valuable compound whose properties are defined by the interplay between its rigid aromatic core and its reactive carboxylic acid functionality. While detailed experimental characterization of this specific isomer is limited in public literature, its behavior can be confidently predicted based on established chemical principles and data from closely related compounds. Its primary importance lies in its utility as a molecular building block, providing a robust and versatile scaffold for the synthesis of new chemical entities, particularly within the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this potent scaffold in the pursuit of novel materials and therapeutics.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2'-Methyl-biphenyl-3-carboxylic acid | C₁₄H₁₂O₂ | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 [chemicalbook.com]
- 4. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]
- 5. 2-Methylbiphenyl | C₁₃H₁₂ | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 12. reddit.com [reddit.com]
- 13. 585-76-2 | 3-Bromobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 14. 16419-60-6 | 2-Tolylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 15. 2-Biphenylcarboxylic acid(947-84-2) ¹³C NMR [m.chemicalbook.com]
- 16. 4518-10-9 | Methyl 3-aminobenzoate | Aryls | Ambeed.com [ambeed.com]
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